molecular formula C6H7N3OS B14670285 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- CAS No. 37488-56-5

1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)-

Cat. No.: B14670285
CAS No.: 37488-56-5
M. Wt: 169.21 g/mol
InChI Key: GGRBKZCECFBZAU-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is a heterocyclic compound with a pyrrole ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The molecular formula of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is C5H6N2S, and it is characterized by the presence of both a carbothioamide and an aminocarbonyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- can be synthesized through several methods. One common approach involves the reaction of ethoxycarbonylpyrrole-2-thiocarboxamide with sodium hydroxide, which yields the desired compound . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to facilitate the synthesis of N-substituted pyrroles under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbothioamide and aminocarbonyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while substitution reactions can produce various N-substituted pyrroles .

Scientific Research Applications

1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

  • Pyrrole-2-thiocarboxamide
  • Pyrrole-2-carboxamide
  • Pyrrole-2-carboxaldehyde

Comparison: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is unique due to the presence of both carbothioamide and aminocarbonyl groups, which confer distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

37488-56-5

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

1H-pyrrole-2-carbothioylurea

InChI

InChI=1S/C6H7N3OS/c7-6(10)9-5(11)4-2-1-3-8-4/h1-3,8H,(H3,7,9,10,11)

InChI Key

GGRBKZCECFBZAU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=S)NC(=O)N

Origin of Product

United States

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